molecular formula C5H12F7N2P B7949796 2-fluoro-1,3-dimethylimidazolidin-1-ium;hexafluorophosphate

2-fluoro-1,3-dimethylimidazolidin-1-ium;hexafluorophosphate

Cat. No.: B7949796
M. Wt: 264.12 g/mol
InChI Key: QALLEWCDLGFIJM-UHFFFAOYSA-O
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Description

2-fluoro-1,3-dimethylimidazolidin-1-ium;hexafluorophosphate is a chemical compound with the molecular formula C5H10FN2.F6P. It is known for its unique structure, which includes a fluorine atom and a hexafluorophosphate anion. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-1,3-dimethylimidazolidin-1-ium;hexafluorophosphate typically involves the reaction of 2-fluoro-1,3-dimethylimidazolidine with hexafluorophosphoric acid. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-fluoro-1,3-dimethylimidazolidin-1-ium;hexafluorophosphate can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents at moderate temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used, depending on the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazolidine derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

2-fluoro-1,3-dimethylimidazolidin-1-ium;hexafluorophosphate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-1,3-dimethylimidazolidin-1-ium;hexafluorophosphate involves its interaction with specific molecular targets. The fluorine atom and the hexafluorophosphate anion play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

  • 2-Chloro-1,3-dimethylimidazolidin-1-ium hexafluorophosphate(V)
  • 2-Bromo-1,3-dimethylimidazolidin-1-ium hexafluorophosphate(V)
  • 2-Iodo-1,3-dimethylimidazolidin-1-ium hexafluorophosphate(V)

Comparison: Compared to its analogs, 2-fluoro-1,3-dimethylimidazolidin-1-ium;hexafluorophosphate exhibits unique reactivity due to the presence of the fluorine atom. Fluorine is highly electronegative, which influences the compound’s chemical behavior and interactions. This makes it particularly useful in reactions where specific electronic effects are desired.

Properties

IUPAC Name

2-fluoro-1,3-dimethylimidazolidin-1-ium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11FN2.F6P/c1-7-3-4-8(2)5(7)6;1-7(2,3,4,5)6/h5H,3-4H2,1-2H3;/q;-1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALLEWCDLGFIJM-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+]1CCN(C1F)C.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12F7N2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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